Suzuki-Miyaura Cross-Coupling Reactivity: Comparative Yield Analysis of 4-Chloro vs. 5-Chloro Regioisomers
The target compound demonstrates a critical advantage in its reactivity profile for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The specific positioning of the chlorine atom at the C-4 position, vicinal to a methoxy group at C-5, is essential for efficient biaryl formation. In a comparative study, 2-Benzyl-4-chloro-5-methoxypyridazin-3(2H)-one undergoes Suzuki coupling with 2-formylphenylboronic acid to afford the corresponding biaryl product, which can be further cyclized to novel pyridazino[4,5-c]isoquinolinones. This reaction pathway is fundamentally different from its regioisomer, 2-benzyl-5-chloro-4-methoxypyridazin-3(2H)-one, which, while also capable of Suzuki coupling, would lead to a different set of regioisomeric products [1].
| Evidence Dimension | Regioselectivity and efficiency in Suzuki cross-coupling for accessing specific polycyclic scaffolds |
|---|---|
| Target Compound Data | Yields of biaryl product from 2-benzyl-4-chloro-5-methoxypyridazin-3(2H)-one in Suzuki coupling |
| Comparator Or Baseline | 2-Benzyl-5-chloro-4-methoxypyridazin-3(2H)-one |
| Quantified Difference | Quantitative yields are reported for both regioisomers in the same study, demonstrating the feasibility and yield for each specific transformation. |
| Conditions | Suzuki cross-coupling reaction conditions with 2-formylphenylboronic acid and subsequent cyclization with ammonia to form pyridazino[4,5-c]isoquinolinones. |
Why This Matters
This regiospecific reactivity is non-negotiable for chemists aiming to construct a specific pharmacophore or compound library where the position of substitution defines biological activity and molecular properties.
- [1] Maes, B. U. W., Riedl, Z., Monsieurs, K., Lemiere, G. L. F., Matyus, P., & Hajos, G. (2002). Synthesis of new pyridazino[4,5-c]isoquinolinones by Suzuki cross-coupling reaction. Tetrahedron, 58(28), 5645-5650. View Source
